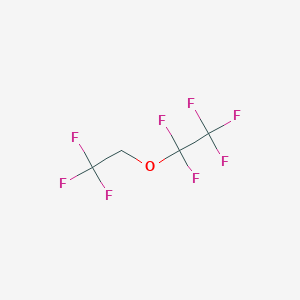
2,2,2-Trifluorethyl-pentafluorethylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoroethyl 2,2,2-trifluoroethyl ether is a fluorinated ether with the molecular formula C₄H₂F₈O and a molecular weight of 218.05 g/mol . This compound is characterized by its high density (1.448 g/cm³) and low boiling point (28°C) . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Pentafluoroethyl 2,2,2-trifluoroethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Research into fluorinated ethers includes their potential use in pharmaceuticals and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized through the reaction of pentafluoroethyl iodide with 2,2,2-trifluoroethanol in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the ether linkage.
Industrial Production Methods
Industrial production of pentafluoroethyl 2,2,2-trifluoroethyl ether involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions can convert the ether into simpler fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism by which pentafluoroethyl 2,2,2-trifluoroethyl ether exerts its effects involves its interaction with molecular targets through its ether linkage and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s high electronegativity and stability contribute to its unique reactivity and effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,2-Pentafluoro-2-(2,2,2-trifluoroethoxy)ethane
- Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid potassium salt
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness
Pentafluoroethyl 2,2,2-trifluoroethyl ether is unique due to its specific combination of pentafluoroethyl and trifluoroethyl groups, which impart distinct chemical properties such as high stability, low reactivity under standard conditions, and unique solubility characteristics. These properties make it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Eigenschaften
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(2,2,2-trifluoroethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,7)1-13-4(11,12)3(8,9)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMISZRVOJQGOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379752 |
Source


|
| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156053-88-2 |
Source


|
| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














